4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,3-b]pyridine core structure with a methoxy group at the 4-position and an amine group at the 6-position
Mechanism of Action
Target of Action
Azaindole derivatives, to which this compound belongs, have been found to be biologically active against a variety of diseases . They have been used in the design of kinase inhibitors , suggesting that kinases could be potential targets.
Mode of Action
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors, indicating that they may interact with kinases to inhibit their activity .
Biochemical Pathways
For instance, they can inhibit the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
Azaindoles have been recognized for their ability to modulate various properties such as solubility, pk a, and lipophilicity, which can impact their bioavailability .
Result of Action
Kinase inhibitors, which azaindoles have been used to design, can inhibit cell proliferation and induce apoptosis .
Action Environment
The properties of azaindoles can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles , suggesting that they may have the ability to adapt to different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4-methoxy-2-aminopyridine, under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions can involve hydrogen gas and a suitable catalyst.
Substitution reactions may require nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer and other diseases.
Industry: In industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives can serve as key intermediates in the production of active pharmaceutical ingredients (APIs) and other industrial chemicals.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound without the methoxy and amine groups.
4-Methoxy-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different core.
Uniqueness: 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ability to modulate FGFRs and other targets makes it distinct from its analogs.
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHANHUAGCSHNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267738 | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-52-4 | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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